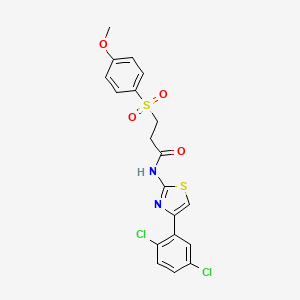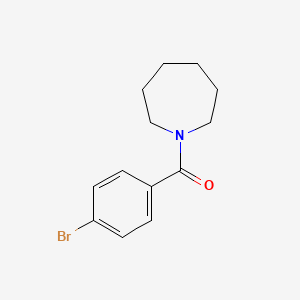
Azepan-1-yl(4-bromophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl(4-bromophenyl)methanone is a compound that contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . The compound also has a bromophenyl group, which is a phenyl ring with a bromine substitution, and a methanone group, which is a carbonyl group attached to a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azepane ring, the bromophenyl group, and the methanone group . The presence of these functional groups would influence the compound’s chemical behavior and reactivity.Chemical Reactions Analysis
Again, without specific studies or literature on this compound, it’s challenging to provide a detailed analysis of its chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of the bromine atom might make the compound relatively heavy and possibly more reactive due to the high atomic weight and electronegativity of bromine .Aplicaciones Científicas De Investigación
Analysis of Azepane Isomers in Designer Drugs
Nakajima et al. (2012) conducted a study on unregulated drugs in Tokyo and identified new compounds, including azepane isomers of AM-2233 and AM-1220, and a fatty acid amide hydrolase inhibitor, URB597. They employed various analytical techniques such as liquid chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy for identification and quantitation of these compounds in commercial products (Nakajima et al., 2012).
Efficient Synthesis of Cyclopentenones
Reddy et al. (2012) demonstrated the use of phosphomolybdic acid as a highly efficient solid acid catalyst for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives. This study highlights a smooth aza-Piancatelli rearrangement with aryl amines, showcasing an application in organic synthesis (Reddy et al., 2012).
Inhibition of Carbonic Anhydrase by Bromophenol Derivatives
Akbaba et al. (2013) focused on synthesizing novel bromophenol derivatives, including azepane-based compounds, and evaluating their inhibitory effects on carbonic anhydrase. This research contributes to understanding the medicinal chemistry and potential therapeutic applications of these derivatives (Akbaba et al., 2013).
Antioxidant Properties of Bromophenols
Çetinkaya et al. (2012) synthesized derivatives of bromophenols and investigated their antioxidant activities. This study provides insights into the potential health benefits and applications of bromophenol derivatives in preventing oxidative stress-related diseases (Çetinkaya et al., 2012).
Novel Chiral Bridged Azepanes
Wojaczyńska et al. (2012) reported on the stereoselective ring expansion of 2-azanorbornan-3-yl methanols to produce chiral-bridged azepanes. This research is significant in the field of organic chemistry, particularly in the synthesis of novel chiral compounds (Wojaczyńska et al., 2012).
Photolyses of Aryl Azides
Purvis et al. (1984) studied the photolyses of aryl azides with various electron-withdrawing substituents. This research is crucial for understanding the chemical behavior of azides and azepines under photolytic conditions (Purvis et al., 1984).
Safety And Hazards
Propiedades
IUPAC Name |
azepan-1-yl-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-12-7-5-11(6-8-12)13(16)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSWACMZVGCRSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(4-bromophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Prop-2-enyl 1,3,7-trimethyl-5-(4-methylphenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2383922.png)
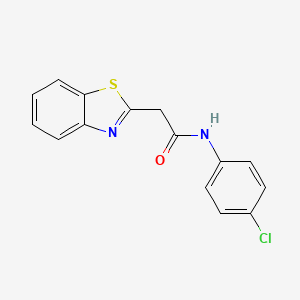
![[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2383925.png)
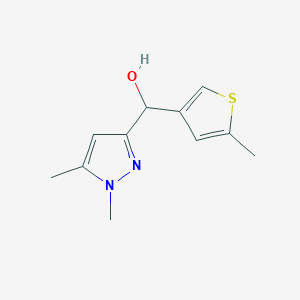
![N-(2,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2383931.png)
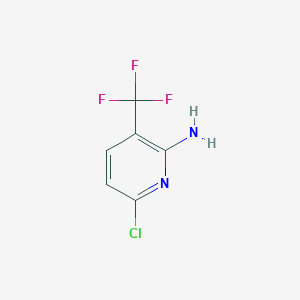
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide](/img/no-structure.png)
![methyl 2-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2383935.png)

![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B2383937.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide](/img/structure/B2383938.png)

